4-(Oxazol-2-yl)aniline
Overview
Description
4-(Oxazol-2-yl)aniline is a heterocyclic aromatic compound with the molecular formula C9H8N2O It consists of an aniline moiety substituted at the para position with an oxazole ring
Mechanism of Action
Target of Action
4-(Oxazol-2-yl)aniline is a potent antitumor agent . It has shown inhibitory activity against mammary carcinoma cell lines . .
Mode of Action
Given its antitumor activity, it can be inferred that it likely interacts with cellular targets to inhibit the proliferation of cancer cells .
Biochemical Pathways
Considering its antitumor activity, it may be involved in pathways related to cell proliferation and apoptosis .
Result of Action
This compound has shown inhibitory activity against mammary carcinoma cell lines . This suggests that the compound may induce cell death or inhibit cell proliferation in these cancer cells.
Action Environment
Like many other chemical compounds, its stability and activity may be affected by factors such as temperature, ph, and light exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxazol-2-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-aminophenol with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction conditions often include heating the mixture to facilitate cyclization.
Another synthetic route involves the reaction of 4-nitroaniline with ethyl oxalyl chloride, followed by reduction of the nitro group to an amine. This method also requires specific reaction conditions, such as the use of a reducing agent like iron powder or tin chloride in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Oxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products
Oxidation: Oxazole derivatives with various functional groups.
Reduction: Dihydrooxazole derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives of this compound.
Scientific Research Applications
4-(Oxazol-2-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable aromatic structure.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Oxazol-2-yl)aniline
- 2-(4-Aminophenyl)oxazole
- 4-(Benzoxazol-2-yl)aniline
Comparison
4-(Oxazol-2-yl)aniline is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 4-(1,3-Oxazol-2-yl)aniline, it has different electronic properties due to the position of the nitrogen and oxygen atoms in the oxazole ring. This affects its binding affinity and biological activity. Similarly, 2-(4-Aminophenyl)oxazole and 4-(Benzoxazol-2-yl)aniline have distinct structural features that result in varied chemical and biological behaviors.
Properties
IUPAC Name |
4-(1,3-oxazol-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLOVNWUCAZDJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494873 | |
Record name | 4-(1,3-Oxazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90494873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62882-11-5 | |
Record name | 4-(1,3-Oxazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90494873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,3-oxazol-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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